5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride
Description
Introduction to Imidazothiazole Chemistry Framework
Historical Development and Research Evolution
The imidazothiazole scaffold emerged as a pharmacologically significant heterocyclic system following its initial characterization in the mid-20th century. Early studies focused on the bicyclic structure’s electronic properties, with the fused imidazole-thiazole system demonstrating unique reactivity patterns due to its conjugated π-system and heteroatom arrangement. By 2015, systematic reviews highlighted the broad-spectrum in vitro activities of imidazothiazole derivatives, including antifungal, antimicrobial, and anticancer properties, which spurred interest in structural modifications.
A pivotal advancement occurred in 2016 with the synthesis of 5,6-dihydroimidazo[2,1-b]thiazole derivatives, which introduced saturation in the thiazole ring to enhance metabolic stability while retaining antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). This innovation laid the groundwork for exploring side-chain modifications, such as the acetic acid group in 5,6-dihydroimidazo[2,1-b]thiazol-3-ylacetic acid hydrochloride, first reported in 2024.
Pharmacophore Classification and Significance
The imidazothiazole core serves as a versatile pharmacophore due to its capacity for hydrogen bonding, π-π stacking, and electrostatic interactions. The 5,6-dihydro variant reduces ring aromaticity, potentially improving solubility and target selectivity. In the case of 5,6-dihydroimidazo[2,1-b]thiazol-3-ylacetic acid hydrochloride, the acetic acid moiety at position 3 introduces a carboxylic acid functional group, enabling salt formation (e.g., hydrochloride) and modulating physicochemical properties such as logP and membrane permeability.
Recent studies demonstrate that sulfonate and sulfamate derivatives of this scaffold exhibit potent anti-amoebic activity against Naegleria fowleri, with compound 1t achieving 80% parasite reduction at non-cytotoxic concentrations. These findings underscore the pharmacophore’s adaptability, where strategic substitutions at positions 3 and 6 fine-tune biological activity while minimizing off-target effects.
Table 1: Key Structural Attributes of 5,6-Dihydroimidazo[2,1-b]thiazol-3-ylacetic Acid Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₉ClN₂O₂S | |
| Average mass | 220.671 g/mol | |
| Hydrogen bond donors | 1 (carboxylic acid proton) | |
| Rotatable bonds | 2 (acetic acid side chain) |
Bridgehead Nitrogen-Containing Heterocycles in Medicinal Chemistry
Bridgehead nitrogen heterocycles, such as the imidazo[2,1-b]thiazole system, exhibit enhanced binding affinity to biological targets due to their rigid, planar structures and dual hydrogen-bonding capabilities. The bridgehead nitrogen at position 1 participates in charge-transfer interactions, while the thiazole sulfur contributes to hydrophobic contacts.
Comparative analyses reveal that saturation of the thiazole ring (5,6-dihydro modification) reduces strain in the bicyclic system, improving synthetic accessibility. This structural adjustment also impacts electron distribution, as evidenced by the compound’s pKa shift (carboxylic acid group pKa ≈ 3.8), which enhances ionization under physiological conditions. Such modifications exemplify the strategic use of bridgehead heterocycles to balance potency and drug-like properties in lead optimization campaigns.
Properties
IUPAC Name |
2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.ClH/c10-6(11)3-5-4-12-7-8-1-2-9(5)7;/h4H,1-3H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPMVWCZJGAAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76629-21-5 | |
| Record name | Imidazo[2,1-b]thiazole-3-acetic acid, 5,6-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76629-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stolle Reaction-Based Cyclization
The Stolle reaction remains pivotal for constructing the imidazo[2,1-b]thiazole core. As demonstrated in substituted quinoline syntheses, treatment of 2,2,4-trimethyl-1,2-dihydroquinoline hydrochlorides with oxalyl chloride in methylene chloride at reflux (40-50°C) achieves 90% yields by preventing diamide side products. Translating this to thiazole systems, 5,6-dihydroimidazo[2,1-b]thiazole forms via cyclocondensation of β-ketoacid thioamides with α,ω-dihaloalkanes. Key parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Chloroform | +15% vs toluene |
| Acid Catalyst | H3PO4 (85%) | 78% yield vs 64% (I2) |
| Reaction Time | 3 hr reflux | <5% decomposition |
Phosphoric acid catalyzes intramolecular cyclization of N-allylthioamides more effectively than iodine, generating 5-methyl-1,3-thiazolidin-2-ylidene intermediates critical for downstream functionalization.
Maleic Anhydride-Assisted Annulation
Maleic anhydride participates in [3+2] cycloadditions with thiazolidin-2-ylidene ketones to assemble the bicyclic system. At 110°C in anhydrous dioxane, this method produces 2,3-dihydropyrrolo[2,1-b]thiazole derivatives with 82% efficiency. NMR monitoring (δ 7.35-7.58 ppm for bridgehead protons) confirms regioselective fusion.
Acetic Acid Sidechain Introduction
Nucleophilic Acylation
Post-cyclization, the 3-position undergoes Friedel-Crafts acylation using chloroacetyl chloride (1.2 eq) in dichloromethane with AlCl3 (0.5 eq). Kinetic studies show complete conversion within 2 hr at -10°C, minimizing polysubstitution. Subsequent hydrolysis with 6N NaOH (70°C, 45 min) generates the free acetic acid moiety.
Direct Condensation Approach
Alternative protocols condense pre-formed 5,6-dihydroimidazo[2,1-b]thiazole with ethyl bromoacetate (K2CO3, DMF, 80°C), followed by saponification (LiOH, THF/H2O). This sequence achieves 68% overall yield but requires rigorous exclusion of moisture to prevent ester decomposition.
Hydrochloride Salt Formation
Gas-Phase HCl Absorption
The free base (2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid) dissolved in anhydrous EtOAc reacts with gaseous HCl at 0°C until pH 2.0. Crystallization at -20°C yields 95% pure hydrochloride salt with characteristic IR ν 2500-3000 cm⁻¹ (broad, HCl stretch).
Aqueous Precipitation Method
Alternative salt formation using concentrated HCl (37%) in ethanol/water (4:1) achieves 89% recovery. XRPD analysis confirms polymorphic Form I (characteristic peaks at 2θ 12.4°, 18.7°, 25.1°).
Analytical Characterization Benchmarks
Critical validation data across synthetic batches:
| Analytical Method | Key Identifiers | Acceptance Criteria |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 4.32 (t, 2H, SCH2), 3.91 (s, 2H, CH2COO), | ≥95% signal purity |
| 13.21 ppm (s, 1H, COOH) | ||
| HPLC | tR 6.8 min (C18, 0.1% TFA/MeCN) | ≥99.0% area purity |
| Elemental Analysis | C 38.11%, H 4.12%, N 12.69% (calc.) | ±0.3% absolute error |
Mass spectrometric analysis consistently shows m/z 184.22 [M+H]+ for the free acid, with chloride isotopic pattern (3:1) confirming hydrochloride formation.
Process Optimization Considerations
Solvent Selection Impact
Comparative study of cyclization solvents:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation |
|---|---|---|---|
| CH2Cl2 | 8.93 | 2.41 | <5% |
| CCl4 | 2.24 | 1.89 | 12-15% |
| Toluene | 2.38 | 1.02 | 18-22% |
Methylene chloride's polarity facilitates transition state stabilization during ring-closing, minimizing dimerization side reactions.
Temperature-Controlled Stereoselectivity
Arrhenius plot analysis (50-90°C range) reveals activation energy (Ea) of 72.3 kJ/mol for the desired pathway vs 89.4 kJ/mol for epimerization. Maintaining temperatures below 65°C ensures >98% enantiomeric excess of the (3R) configuration.
Scalability and Industrial Adaptation
Pilot-scale batches (50 kg) using continuous flow reactors demonstrate:
- 14% improved yield vs batch processing
- 3 hr total residence time (vs 8 hr batch)
- 99.8% purity by inline UV monitoring at 274 nm
Critical control parameters for GMP manufacturing:
- Residual solvent limits: <600 ppm CH2Cl2
- Heavy metals: <10 ppm (USP <231>)
- Water content (KF): 0.2-0.5% w/w
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential antiviral properties, particularly against HIV-1, due to its ability to inhibit reverse transcriptase.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride involves its interaction with molecular targets such as enzymes. For instance, in antiviral research, it acts as a chain terminator, preventing the elongation of viral DNA during replication. This is achieved through strong interactions with the active site of reverse transcriptase, even in the presence of resistant mutations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The imidazo[2,1-b]thiazole scaffold permits diverse substitutions, influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences
- Solubility : The acetic acid and hydrochloride groups in the target compound improve aqueous solubility compared to lipophilic esters () or aryl-substituted analogs ().
- Reactivity : Chloromethyl derivatives () may act as alkylating agents, whereas the 3-oxo analog () could participate in ketone-specific reactions.
- Bioactivity : While the scaffold’s antimicrobial activity is established , substitutions like 4-chlorophenyl () or furyl groups () may redirect activity toward parasitic targets.
Biological Activity
Overview
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride (CAS No. 158197-27-4) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.
- Molecular Formula: C7H9ClN2O2S
- Molecular Weight: 220.68 g/mol
- CAS Number: 158197-27-4
- Solubility: Soluble in water and organic solvents .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown promise in the following areas:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial properties. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
- Antitumor Activity : Studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells. This is often mediated through the modulation of signaling pathways involved in cell survival and proliferation .
- Protein Kinase Inhibition : The compound has been investigated for its ability to inhibit specific protein kinases, which play crucial roles in cancer progression and metastasis .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a notable zone of inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Control | 0 |
| Compound | 10–15 |
Antitumor Activity
In a cytotoxicity assay against several cancer cell lines (e.g., Jurkat and HT-29), the compound exhibited promising results:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Jurkat | 25 |
| HT-29 | 30 |
These values suggest that the compound has a significant potential as an anticancer agent.
Case Studies
- Case Study on Antitumor Effects : A research article published in MDPI demonstrated that thiazole derivatives can effectively inhibit tumor growth in vivo models. The study highlighted that compounds similar to this compound showed a reduction in tumor size by up to 50% compared to controls .
- Protein Kinase Inhibition Study : Another study focused on the inhibition of specific kinases involved in cancer signaling pathways. The findings revealed that the compound could effectively reduce the phosphorylation levels of target proteins, indicating its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions, yielding 90–96% purity. This method is noted for high selectivity, experimental simplicity, and compatibility with readily available substrates . Alternative green approaches include one-pot, three-component reactions in aqueous media, which minimize solvent waste and leverage water as a reaction medium for imidazo-thiazole derivatives . Key steps include substrate activation, cyclization, and purification via recrystallization or chromatography .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer : Structural elucidation involves:
- Thin-layer chromatography (TLC) on silica gel with UV detection to monitor reaction progress .
- Melting point determination using electrothermal apparatus (e.g., Electrothermal 9200) .
- Spectroscopic techniques :
- ¹H-NMR and ¹³C-NMR to confirm proton and carbon environments in the heterocyclic core .
- IR spectroscopy to identify functional groups (e.g., carboxylic acid, imidazo-thiazole rings) .
- Mass spectrometry (MS) for molecular weight verification and fragmentation patterns.
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Methodological Answer : Standard assays include:
- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli) using broth microdilution .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
- Analgesic activity : Tail-flick or acetic acid-induced writhing models in rodents, with dose-response profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., Eaton’s reagent) for cyclization efficiency .
- Solvent optimization : Compare solvent-free conditions vs. polar aprotic solvents (e.g., DMF, DMSO) to balance reactivity and purification ease .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and enhance selectivity .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How can discrepancies in reported biological activities across studies be reconciled?
- Methodological Answer :
- Assay standardization : Compare protocols for variables like cell line passage number, incubation time, and compound solubility (e.g., DMSO concentration) .
- Structure-activity relationship (SAR) analysis : Evaluate substituent effects (e.g., halogenation, methoxy groups) on bioactivity using analogs from , and 9 .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to aggregate data from multiple studies and identify confounding factors .
Q. What strategies are effective for probing the mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography or click chemistry to tag the compound and isolate binding proteins .
- Gene knockout models : CRISPR/Cas9-edited cell lines to assess dependency on specific pathways (e.g., apoptosis, oxidative stress) .
- Molecular docking : Simulate interactions with putative targets (e.g., enzymes, receptors) using software like AutoDock Vina, referencing structural analogs in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
